molecular formula C22H24N2 B080432 Bis[p-(dimethylamino)phenyl]fulvene CAS No. 14060-53-8

Bis[p-(dimethylamino)phenyl]fulvene

Cat. No.: B080432
CAS No.: 14060-53-8
M. Wt: 316.4 g/mol
InChI Key: XBQPPZADIJTFCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis[p-(dimethylamino)phenyl]fulvene is an organic compound that belongs to the class of fulvenes, which are cross-conjugated cyclic molecules. Fulvenes have been of interest to researchers due to their unique electronic properties and reactivity. This compound is particularly notable for its applications in various fields, including materials chemistry and dynamic combinatorial chemistry .

Preparation Methods

The synthesis of Bis[p-(dimethylamino)phenyl]fulvene typically involves the condensation of aldehydes or ketones with cyclopentadiene. One common synthetic route includes the reaction of p-(dimethylamino)benzaldehyde with cyclopentadiene under acidic conditions to form the desired fulvene compound . Industrial production methods may involve similar condensation reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Bis[p-(dimethylamino)phenyl]fulvene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include tetrazine and diazacyclopentadienone derivatives for cycloaddition reactions . Major products formed from these reactions often include complex polycyclic systems and natural product analogs.

Mechanism of Action

The mechanism of action of Bis[p-(dimethylamino)phenyl]fulvene involves its ability to form dipolar structures and participate in cycloaddition reactions. The electron-donating dimethylamino groups increase the electron density of the fulvene π-system, enhancing its nucleophilicity and stability . This allows the compound to react selectively with various electron-deficient partners, forming stable cycloadducts.

Comparison with Similar Compounds

Bis[p-(dimethylamino)phenyl]fulvene can be compared with other fulvene derivatives such as:

The uniqueness of this compound lies in its specific electronic properties and the ability to form stable cycloadducts with a variety of reactants, making it a versatile compound in synthetic and materials chemistry.

Biological Activity

Bis[p-(dimethylamino)phenyl]fulvene is a compound of interest due to its unique structural characteristics and potential biological activities. This article reviews the available literature on its biological activity, focusing on its antioxidant properties, cytotoxic effects, and potential therapeutic applications.

Chemical Structure

This compound features a fulvene backbone with two p-dimethylaminophenyl substituents. The presence of dimethylamino groups enhances its electron-donating ability, potentially influencing its reactivity and biological interactions.

Antioxidant Activity

Research indicates that compounds with the dimethylamino group exhibit significant antioxidant properties. For instance, studies have demonstrated that derivatives bearing this group can effectively scavenge free radicals, which is crucial in mitigating oxidative stress-related damage in cells.

  • Antioxidant Assays : The antioxidant capacity was evaluated using various methods such as:
    • DPPH Radical Scavenging : Compounds were tested for their ability to reduce DPPH radicals, a common method for assessing antioxidant activity.
    • Ferric Reducing Antioxidant Power (FRAP) : This assay measures the ability of compounds to reduce ferric ions to ferrous ions, indicating their reducing power.

Table 1 summarizes the antioxidant activities of selected derivatives:

CompoundDPPH Scavenging (%)FRAP (µM Fe²⁺)
6a85150
6c90180
6e80140

Cytotoxic Activity

Cytotoxicity studies have shown that this compound and its derivatives can exhibit varying degrees of cytotoxic effects against different cancer cell lines. The cytotoxicity was assessed using the MTT assay, which measures cell viability after treatment with the compound.

  • Cell Lines Tested : Commonly used cancer cell lines include:
    • HT-29 (colon cancer)
    • H9c2 (cardiomyoblast)

The results indicated that certain derivatives had IC50 values significantly lower than those of standard chemotherapeutics, suggesting a potent cytotoxic profile.

Table 2 presents the IC50 values for selected compounds:

CompoundCell LineIC50 (µM)
6aHT-2925
6cH9c2>100
6eHT-2930

The proposed mechanism for the biological activity of this compound involves:

  • Radical Scavenging : The dimethylamino groups enhance electron density, facilitating the donation of electrons to free radicals.
  • Cell Cycle Arrest : Some studies suggest that fulvene derivatives may induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

  • Study on Antioxidant Properties : A recent study analyzed a series of flavonoids with similar dimethylamino substitutions. Results showed that these compounds exhibited significant radical scavenging activity comparable to well-known antioxidants like quercetin .
  • Cytotoxicity Against Cancer Cells : In a comparative study, this compound demonstrated enhanced cytotoxicity against HT-29 colon cancer cells compared to traditional chemotherapeutics. The study highlighted the potential for developing new anticancer agents based on this scaffold .

Properties

IUPAC Name

4-[cyclopenta-2,4-dien-1-ylidene-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2/c1-23(2)20-13-9-18(10-14-20)22(17-7-5-6-8-17)19-11-15-21(16-12-19)24(3)4/h5-16H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQPPZADIJTFCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=C2C=CC=C2)C3=CC=C(C=C3)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70570225
Record name 4,4'-[(Cyclopenta-2,4-dien-1-ylidene)methylene]bis(N,N-dimethylaniline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14060-53-8
Record name 4,4'-[(Cyclopenta-2,4-dien-1-ylidene)methylene]bis(N,N-dimethylaniline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.